
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde
描述
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a carbaldehyde group makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in the final product.
化学反应分析
Types of Reactions
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-methanol.
Substitution: 5-(4-Nitro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.
科学研究应用
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.
相似化合物的比较
Similar Compounds
- 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
- 5-(4-Bromo-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
- 5-(4-Methyl-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This uniqueness is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
属性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-1-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(6-10(7-15)13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 |
InChI 键 |
NRZHZSKJKXOVKK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
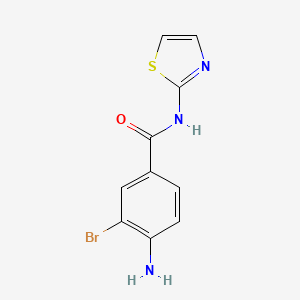
![1-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B8558680.png)
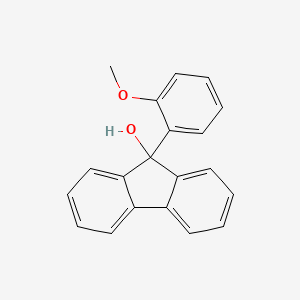
![3-(2-Iodo-3-methylphenyl)imidazo[1,5-a]pyridine](/img/structure/B8558715.png)

![3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole](/img/structure/B8558722.png)
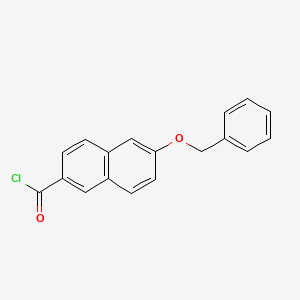
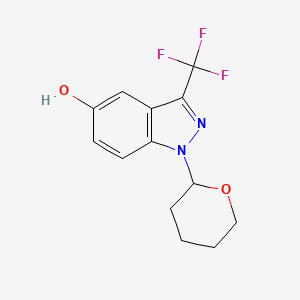
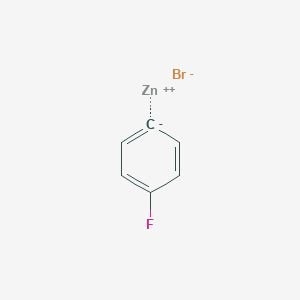

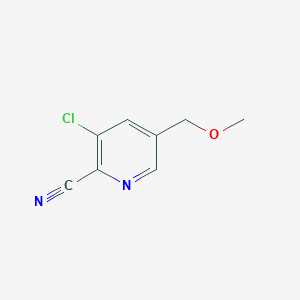
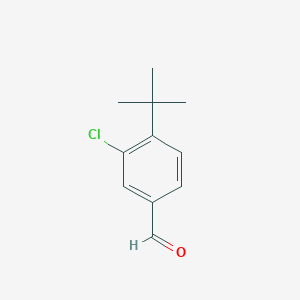
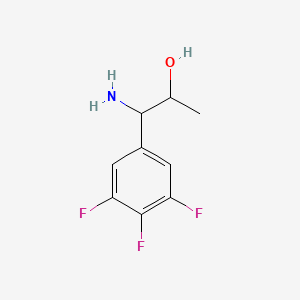
![Methyl 3-acetamido-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8558749.png)
